molecular formula C39H23ClCrN7Na2O12S B12321157 disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate

disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate

Cat. No.: B12321157
M. Wt: 947.1 g/mol
InChI Key: RCYWDAZSWKWRIV-UHFFFAOYSA-I
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Description

Disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate is a complex organic compound that features a combination of azo dyes and chromium ions. This compound is notable for its vibrant color properties and is often used in various industrial applications, particularly in the dyeing and textile industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 5-chloro-2-aminophenol and 3,5-dinitro-2-aminophenol, followed by coupling with naphthalen-2-ol derivatives. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product formation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yields and purity. The final product is usually isolated through filtration, washing, and drying processes.

Chemical Reactions Analysis

Types of Reactions

Disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.

    Reduction: Reduction reactions can alter the azo groups, potentially breaking the N=N bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different chromium oxides, while reduction can produce amines from the azo groups.

Scientific Research Applications

Disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate has several scientific research applications:

    Chemistry: Used as a model compound to study azo dye chemistry and coordination complexes involving chromium.

    Biology: Investigated for its potential effects on biological systems, including its interaction with proteins and enzymes.

    Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent due to its unique chemical properties.

    Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and pigments.

Mechanism of Action

The mechanism of action of disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate involves its interaction with various molecular targets. The azo groups can interact with nucleophiles, while the chromium ion can form coordination complexes with different ligands. These interactions can affect molecular pathways, leading to changes in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 1-[(5-chloro-2-oxidophenyl)diazenyl]-6-(1-hydroxypropan-2-ylsulfamoyl)naphthalen-2-olate;chromium(3+)
  • Chromium(3+) ion disodium 1-{2-[2-oxido-5-(2-phenyldiazen-1-yl)phenyl]diazen-1-yl}naphthalen-2-olate

Uniqueness

Disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate is unique due to its combination of azo dyes and chromium ions, which impart distinct color properties and chemical reactivity. This makes it particularly valuable in industrial applications where specific dye characteristics are required.

Properties

IUPAC Name

disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O10S.C16H11ClN2O2.Cr.2Na/c1-38-16-5-2-13(3-6-16)24-14-4-7-17-12(8-14)9-20(39(35,36)37)21(22(17)29)26-25-18-10-15(27(31)32)11-19(23(18)30)28(33)34;17-11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;;;/h2-11,24,29-30H,1H3,(H,35,36,37);1-9,20-21H;;;/q;;+3;2*+1/p-5
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYWDAZSWKWRIV-UHFFFAOYSA-I
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)[O-])N=NC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])[O-])S(=O)(=O)[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)Cl)[O-])[O-].[Na+].[Na+].[Cr+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H23ClCrN7Na2O12S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

947.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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